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Compound of Interest
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Cat. No.: B12431999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KL-11743 is a potent and orally bioavailable small molecule inhibitor of the class I glucose

transporters (GLUTs), demonstrating significant activity against GLUT1, GLUT2, GLUT3, and

GLUT4.[1][2][3] Its ability to competitively inhibit glucose uptake induces a profound metabolic

reprogramming in cancer cells, making it a valuable tool for studying cancer metabolism and a

potential therapeutic agent. These application notes provide a comprehensive overview of KL-
11743's effects and detailed protocols for its use in preclinical research.

Mechanism of Action
KL-11743 competitively inhibits the class I glucose transporters, thereby blocking the initial and

rate-limiting step of glycolysis. This disruption of glucose metabolism leads to a cascade of

downstream effects, including:

Inhibition of Glycolysis: Reduced glucose uptake leads to decreased production of glycolytic

intermediates and lactate.[1][4]

Energetic Stress: The blockade of glycolysis results in a rapid depletion of ATP.[4]

Redox Imbalance: A decrease in NADH and NADPH pools is observed, indicating significant

redox stress.[4][5]
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Metabolic Shift to Oxidative Phosphorylation: To compensate for the loss of glycolytic ATP

production, cells shift towards mitochondrial oxidative phosphorylation.[6][7] This is often

accompanied by an increase in glutamine consumption.

Induction of Cell Death: In cancer cells with high dependence on glycolysis or with

compromised mitochondrial function, KL-11743 can induce cell death.[1][7] It has shown

synergistic effects with inhibitors of electron transport.[1]

Data Presentation
In Vitro Activity of KL-11743

Parameter Value Cell Line/System Reference

GLUT Inhibition (IC50)

GLUT1 115 nM In vitro assay [1][2]

GLUT2 137 nM In vitro assay [1][2]

GLUT3 90 nM In vitro assay [1][2]

GLUT4 68 nM In vitro assay [1]

Metabolic Inhibition in

HT-1080 cells (IC50)

Glucose Consumption 228 nM HT-1080 [4]

Lactate Secretion 234 nM HT-1080 [4]

2-Deoxyglucose

(2DG) Transport
87 nM HT-1080 [4]

Glycolytic ATP

Production
127 nM

HT-1080 (oligomycin-

treated)
[4]

Cell Growth Inhibition

(IC50)

HT-1080 fibrosarcoma 677 nM HT-1080 [1]

In Vivo Pharmacokinetics of KL-11743
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Parameter Value Species Reference

Oral Bioavailability (F) 15-30% Mice and Rats [4]

Half-life (t1/2) 1.45 - 4.75 h Mice [4]

2.04 - 5.38 h Rats [4]

Time to Max

Concentration (tmax)
2 - 3 h Mice and Rats [4]

Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the effect of KL-11743 on the proliferation of cancer

cells.

Materials:

Cancer cell line of interest (e.g., HT-1080)

Complete cell culture medium

KL-11743 (stock solution in DMSO)

96-well cell culture plates

Cell counting solution (e.g., Trypan Blue) or a viability reagent (e.g., CellTiter-Glo®)

Incubator (37°C, 5% CO2)

Microplate reader (if using a viability reagent)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100

µL of complete medium. Allow cells to attach overnight.
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Compound Treatment: Prepare serial dilutions of KL-11743 in complete medium. The final

DMSO concentration should not exceed 0.1%. Remove the overnight medium from the cells

and add 100 µL of the KL-11743 dilutions or vehicle control.

Incubation: Incubate the plate for 24-72 hours.

Assessment of Proliferation:

Cell Counting: Aspirate the medium, wash with PBS, and detach the cells using trypsin.

Neutralize the trypsin, and then count the viable cells using a hemocytometer and Trypan

Blue.

Viability Reagent: Add the viability reagent according to the manufacturer's instructions

and measure the luminescence or fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle

control. Determine the IC50 value by plotting the percentage of inhibition against the log

concentration of KL-11743 and fitting the data to a dose-response curve.

Western Blot for Phosphorylated AMPK
This protocol is for assessing the activation of the AMPK pathway in response to KL-11743
treatment.

Materials:

Cancer cell line

Complete cell culture medium

KL-11743

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to attach. Treat the cells with various

concentrations of KL-11743 (e.g., 0.01-10 µM) for a specified time (e.g., 1 hour).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,

add the chemiluminescent substrate and visualize the bands using an imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the

total AMPK signal.

Glucose Uptake Assay using 2-Deoxyglucose (2-DG)
This protocol measures the rate of glucose uptake by cells treated with KL-11743.

Materials:
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Cancer cell line

Glucose-free culture medium

KL-11743

2-Deoxy-[3H]-glucose or a non-radioactive 2-DG uptake assay kit

Lysis buffer

Scintillation counter or microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a multi-well plate. The next day, pre-treat the cells

with KL-11743 in complete medium for a specified time.

Glucose Starvation: Wash the cells with warm PBS and incubate them in glucose-free

medium for 30-60 minutes.

2-DG Uptake: Add 2-deoxy-[3H]-glucose (or the non-radioactive 2-DG reagent) to the wells

and incubate for 10-20 minutes.

Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized 2-DG.

For radioactive 2-DG, use a scintillation counter. For non-radioactive kits, follow the

manufacturer's protocol and use a microplate reader.

Data Analysis: Normalize the 2-DG uptake to the protein concentration in each well.

Calculate the percentage of inhibition of glucose uptake relative to the vehicle control.

Lactate Secretion Assay
This protocol quantifies the amount of lactate released into the culture medium.

Materials:

Cancer cell line
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Complete cell culture medium

KL-11743

Lactate assay kit (colorimetric or fluorometric)

Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat

the cells with KL-11743 in fresh medium.

Sample Collection: After 24-48 hours of treatment, collect the cell culture medium.

Lactate Measurement: Use a commercial lactate assay kit to measure the lactate

concentration in the collected medium according to the manufacturer's instructions.

Data Analysis: Normalize the lactate concentration to the number of cells or the protein

content of the corresponding cell lysate.

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KL-11743 in

a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)

Cancer cell line (e.g., NCI-H226)

Matrigel (optional)

KL-11743

Vehicle solution (e.g., corn oil)

Calipers
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Animal balance

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200

mm³). Randomly assign the mice to treatment and control groups.

Treatment Administration: Administer KL-11743 (e.g., 100 mg/kg) or vehicle orally (p.o.) or

via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can

be calculated using the formula: (Length x Width²)/2.

Study Termination: At the end of the study (e.g., after 3-5 weeks or when tumors in the

control group reach a predetermined size), euthanize the mice and excise the tumors for

further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Compare the tumor growth rates and final tumor weights between the

treatment and control groups.
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Caption: Signaling pathway of KL-11743 action.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12431999?utm_src=pdf-body-img
https://www.benchchem.com/product/b12431999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Experimental Workflow
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Caption: General workflow for in vitro experiments.
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In Vivo Xenograft Workflow

1. Inject Tumor Cells
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Caption: Workflow for in vivo xenograft studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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